![molecular formula C19H18N4O2 B2544613 N-(2-(4-氧代苯并[d][1,2,3]三嗪-3(4H)-基)乙基)-1-苯基环丙烷甲酰胺 CAS No. 2034505-39-8](/img/structure/B2544613.png)
N-(2-(4-氧代苯并[d][1,2,3]三嗪-3(4H)-基)乙基)-1-苯基环丙烷甲酰胺
货号 B2544613
CAS 编号:
2034505-39-8
分子量: 334.379
InChI 键: DLFZJABNSOFUCX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1-phenylcyclopropanecarboxamide” is a complex organic compound. It is related to the family of 4-oxobenzo[d]1,2,3-triazin derivatives . These compounds have been reported as potent AChE inhibitors, which means they could have potential applications in the treatment of diseases like Alzheimer’s .
Synthesis Analysis
The synthesis of such compounds often involves the use of 1,2,3-triazine synthesis . The 1,2,3-triazine unit can be introduced into the fused bicyclic skeleton from a pyrazole unit . The synthesis process often involves the use of various functional groups and can be influenced by the choice of these groups .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The 1,2,3-triazine unit is a key part of the structure . The structure can be modified more widely and more easily through simple substitution changes .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex and varied. The introduction of various functional groups can modify the energetic properties of the entire molecule . The compound exhibits positive energy content and densities subject to fused triazole and triazine framework and various functional groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its complex structure and the presence of various functional groups. It exhibits positive energy content and densities . The properties can be modified more widely and more easily through simple substitution changes .科学研究应用
- Researchers have explored derivatives of this compound as potential anti-Alzheimer agents. Specifically, a series of 4-oxobenzo[d]1,2,3-triazin-pyridinium-phenylacetamide hybrids were designed, synthesized, and evaluated for their cholinesterase inhibitory activity . These compounds demonstrated excellent inhibition against butyrylcholinesterase (BuChE) and moderate inhibitory activity toward acetylcholinesterase (AChE). For instance, compound 8e exhibited approximately 49-fold higher inhibitory activity against BuChE than the standard cholinesterase inhibitor donepezil. Molecular modeling studies revealed that compound 8e interacts with both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of BuChE.
- The compound’s structure contains a benzo[e][1,2,4]triazinyl moiety, which corresponds to stable free radicals known as Blatter radicals. These radicals have applications in various areas, including sensors, spin labels, magnetic materials, liquid crystals, and polymer/small molecule synthesis .
- The compound’s core structure, 1,2,3,4-tetrahydro-4-oxobenzo[g]quinoline, has been halogenated and studied in synthetic chemistry . Understanding its reactivity and transformations can contribute to the development of novel synthetic methodologies.
Anti-Alzheimer’s Agents
Stable Free Radicals
Synthetic Chemistry
作用机制
属性
IUPAC Name |
N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]-1-phenylcyclopropane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2/c24-17-15-8-4-5-9-16(15)21-22-23(17)13-12-20-18(25)19(10-11-19)14-6-2-1-3-7-14/h1-9H,10-13H2,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLFZJABNSOFUCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=CC=C2)C(=O)NCCN3C(=O)C4=CC=CC=C4N=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1-phenylcyclopropanecarboxamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
快速询问
类别
最多查看